Valnivudine hydrochloride
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Overview
Description
FV-100 is a bicyclic nucleoside analogue that has shown significant potential as an antiviral agent, particularly against the varicella-zoster virus (VZV), which causes shingles and chickenpox . It is the hydrochloride salt of the 5′-valyl ester of Cf1743, a compound known for its high potency and selectivity against VZV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FV-100 involves the preparation of the bicyclic nucleoside analogue Cf1743, followed by its conversion to the 5′-valyl ester hydrochloride salt . The original BCNAs (bicyclic nucleoside analogues) were obtained as by-products in palladium-catalyzed coupling of terminal alkynes with 5-iodo-nucleoside analogues . This process results in the preparation of 5-alkynyl-2′-deoxyuridines starting from 5-iodo-2′-deoxyuridine . BCNAs bearing an aryl side chain were then prepared, from which Cf1743 originated .
Industrial Production Methods: Industrial production methods for FV-100 are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including palladium-catalyzed coupling reactions and esterification processes .
Chemical Reactions Analysis
Types of Reactions: FV-100 undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound is phosphorylated by the VZV-encoded thymidine kinase, which is essential for its activation .
Common Reagents and Conditions: Common reagents used in the synthesis of FV-100 include palladium catalysts, terminal alkynes, and 5-iodo-nucleoside analogues . The reaction conditions typically involve standard organic synthesis techniques, such as coupling reactions and esterification .
Major Products Formed: The major product formed from the synthesis of FV-100 is the 5′-valyl ester hydrochloride salt of Cf1743 . This compound has shown high potency and selectivity against VZV .
Scientific Research Applications
FV-100 has been extensively studied for its antiviral properties, particularly against VZV . It has shown potential in treating herpes zoster (shingles) and the associated pain, including post-herpetic neuralgia . The compound’s high potency and selectivity make it a promising candidate for antiviral therapy .
In addition to its antiviral applications, FV-100 has been studied for its potential use in other areas of medicine and biology. For example, its unique mechanism of action and high selectivity make it a valuable tool for studying viral replication and the role of thymidine kinase in viral infections .
Mechanism of Action
FV-100 exerts its antiviral effects through a specific mechanism involving phosphorylation by the VZV-encoded thymidine kinase . Once phosphorylated, the compound inhibits viral DNA synthesis by targeting the viral DNA polymerase . This inhibition prevents the replication of the virus and reduces the severity of the infection .
Comparison with Similar Compounds
FV-100 is unique among antiviral agents due to its high potency and selectivity against VZV . Similar compounds include acyclovir, valacyclovir, and famciclovir, which are also used to treat VZV infections . FV-100 has shown significantly higher potency and selectivity compared to these compounds .
List of Similar Compounds:- Acyclovir
- Valacyclovir
- Famciclovir
FV-100’s unique properties make it a promising candidate for further development and clinical use in the treatment of VZV infections .
Properties
CAS No. |
956483-03-7 |
---|---|
Molecular Formula |
C27H36ClN3O6 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1 |
InChI Key |
CAHTYTZOAVUCIU-ZMQZINMSSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl |
Origin of Product |
United States |
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